2-(1-Methyl-1H-indol-3-yl)-ethanol
Overview
Description
Synthesis Analysis
The compound can be synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . In another method, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular formula of “2-(1-Methyl-1H-indol-3-yl)-ethanol” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Chemical Reactions Analysis
The compound has been used in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Scientific Research Applications
Application 1: Inhibiting Tubulin Polymerization
- Methods of Application: A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed and synthesized. These compounds were then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Application 2: Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Summary of the Application: The compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These derivatives are synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
- Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
- Results: The desired products were obtained in excellent yields and high regioselectivity. The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .
Application 3: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- Summary of the Application: This compound is used in the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. These compounds are designed based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
- Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM). Compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Application 4: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives, including those of 1-Methyl-1H-indol-3-yl, have diverse biological and clinical applications. They are of wide interest because of their diverse biological and clinical applications .
- Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Application 5: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
- Summary of the Application: This compound is used in the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. These derivatives are synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
- Methods of Application: The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .
- Results: The desired products were obtained in excellent yields and high regioselectivity. The synthesized compounds were confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry .
Application 6: One-Pot, Three-Component Fischer Indolisation
- Summary of the Application: This compound is used in a one-pot, three-component Fischer indolisation process. This process is used for the rapid synthesis of 1,2,3-trisubstituted indoles .
- Methods of Application: The process involves the reaction of aniline, aldehyde, and hydrazine in a one-pot reaction to form the indole ring .
- Results: The process results in the formation of 1,2,3-trisubstituted indoles in a single step, simplifying the synthesis process and increasing efficiency .
Safety And Hazards
Future Directions
The compound and its derivatives have shown potential in various fields, including medicine, pharmacology, and neuroscience. They have been used in the synthesis of novel compounds with potential applications in inhibiting tubulin polymerization , and as antioxidant agents . Future research could focus on exploring these potentials further.
properties
IUPAC Name |
2-(1-methylindol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCATDJGVMANRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482276 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-indol-3-yl)-ethanol | |
CAS RN |
2532-74-3 | |
Record name | 2-(1-Methyl-1H-indol-3-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-indol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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